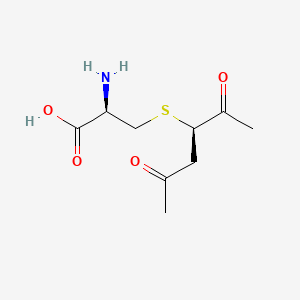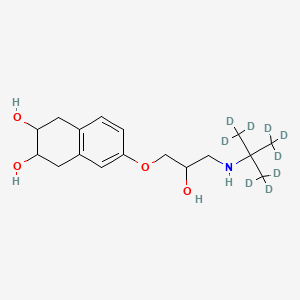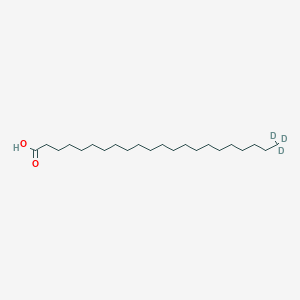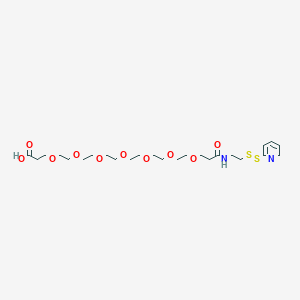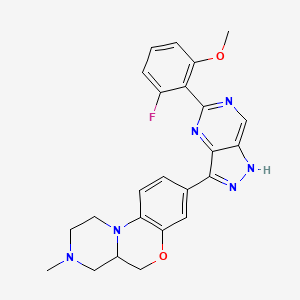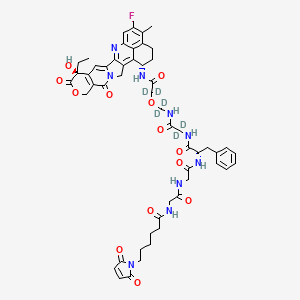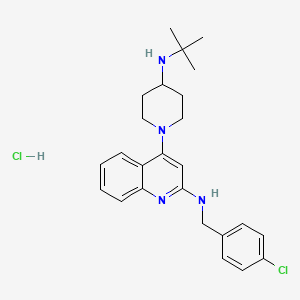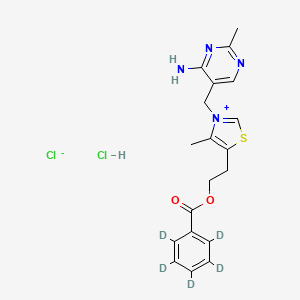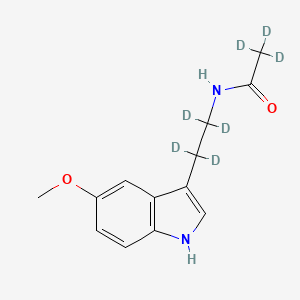
Melatonin-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melatonin-d7, also known as N-Acetyl-5-methoxytryptamine-d7, is a deuterated form of melatonin. Melatonin is a hormone produced by the pineal gland in the brain, primarily responsible for regulating sleep-wake cycles. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stability and distinguishable properties in mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin-d7 involves the incorporation of deuterium atoms into the melatonin molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in melatonin with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions, including acetylation and methylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:
Selection of Deuterated Precursors: Using commercially available deuterated compounds as starting materials.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature, pressure, and catalysts.
Purification: Employing techniques like chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
Melatonin-d7 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at the methoxy or acetyl groups, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of AFMK.
Reduction: Formation of reduced melatonin derivatives.
Substitution: Formation of various substituted melatonin derivatives.
科学研究应用
Melatonin-d7 is widely used in scientific research due to its unique properties:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of melatonin in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of melatonin.
Biological Research: Understanding the role of melatonin in regulating circadian rhythms, sleep disorders, and its antioxidant properties.
Medical Research: Exploring the therapeutic potential of melatonin in treating sleep disorders, depression, and neurodegenerative diseases
作用机制
Melatonin-d7 exerts its effects through several mechanisms:
Receptor Binding: this compound binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles and circadian rhythms.
Antioxidant Activity: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.
Immune Modulation: This compound influences the immune system by modulating the production of cytokines and enhancing immune responses
相似化合物的比较
Similar Compounds
Melatonin: The non-deuterated form, widely used in sleep regulation and antioxidant research.
Ramelteon: A synthetic melatonin receptor agonist used in the treatment of insomnia.
Agomelatine: An antidepressant that acts as a melatonin receptor agonist and serotonin receptor antagonist
Uniqueness of Melatonin-d7
This compound is unique due to its deuterium labeling, which provides stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated melatonin .
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3,5D2,6D2 |
InChI 键 |
DRLFMBDRBRZALE-FJNYTKNASA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C([2H])([2H])C1=CNC2=C1C=C(C=C2)OC |
规范 SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




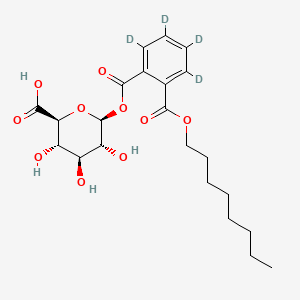
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

